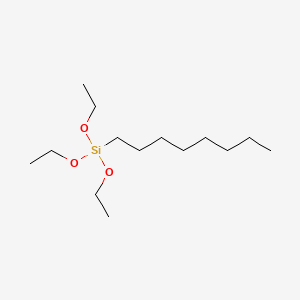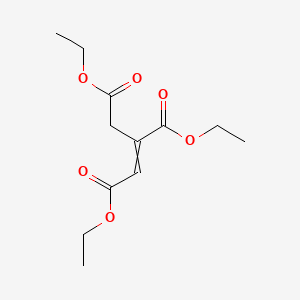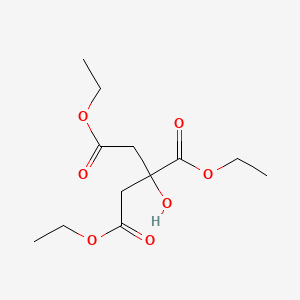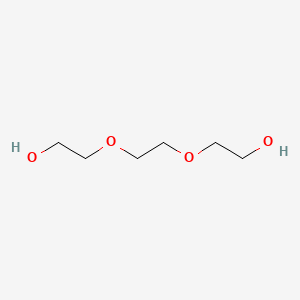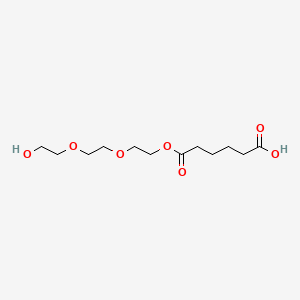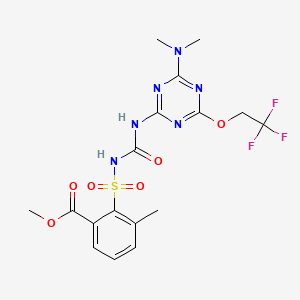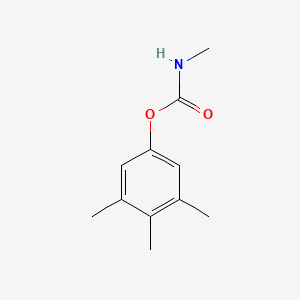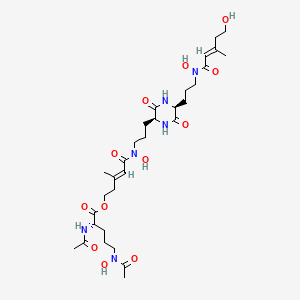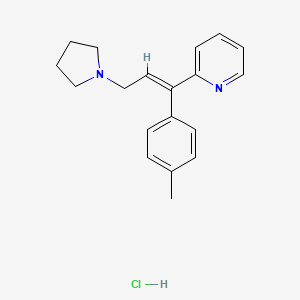
SR3335
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Rolle bei der Regulierung des zirkadianen Rhythmus
SR3335 ist bekannt dafür, eine bedeutende Rolle bei der Regulierung des zirkadianen Rhythmus zu spielen . Es fungiert als transkriptioneller Aktivator als Reaktion auf zirkadiane Veränderungen . Die Störung von zirkadianen Regulatoren, einschließlich this compound, spielt eine entscheidende Rolle bei der Tumorentstehung und erleichtert die Entwicklung entzündungsfördernder Merkmale .
Implikationen für die Krebsprävention
This compound hat wichtige Implikationen für die pharmakologische Prävention von Krebs . Das Verständnis der kontextbezogenen this compound-Regulation wird einen innovativen Ansatz für die Entschlüsselung des funktionellen Zusammenhangs zwischen Krebsstoffwechsel und Rhythmusveränderungen bieten .
Entzündungshemmende Eigenschaften
This compound trägt zu einer allgemeinen Fitness unter entzündungshemmenden Mechanismen bei . Es wurde festgestellt, dass es die Expression bestimmter Zielgene, wie z. B. der gluconeogenen Enzyme G6pc und Pepck, hemmt , was sich auf Entzündungen auswirken kann.
Lipidhomöostase
This compound spielt auch eine Rolle bei der Lipidhomöostase . Es kann bestimmte Funktionen in verschiedenen physiologischen Prozessen regulieren , was sich auf den Lipidstoffwechsel auswirken kann.
Potenzielle Anwendungen bei der Behandlung von Diabetes
This compound könnte potenzielle Anwendungen bei der Behandlung von Typ-2-Diabetes haben . Es wurde festgestellt, dass es die Bildung von Glukose in der Leber bei Patienten mit Typ-2-Diabetes hemmt .
Wirkmechanismus
Target of Action
SR3335, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide, is a synthetic selective inverse agonist of the retinoic acid receptor-related orphan receptor α (RORα) . RORα is a member of the orphan nuclear receptor family and plays a crucial role in the regulation of metabolism .
Mode of Action
This compound directly binds to RORα with a Ki value of 220 nM . It selectively inhibits the constitutive transactivation activity of RORα . This inhibition leads to the suppression of the expression of endogenous RORα target genes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the expression of endogenous RORα target genes in HepG2 cells that are involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Additionally, this compound blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production ex vivo .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound displays reasonable exposure following an intraperitoneal (i.p.) injection into mice . This property suggests that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the suppression of hepatic glucose production, which could be beneficial in the management of type 2 diabetes . This compound-treated mice displayed lower plasma glucose levels following a pyruvate challenge, consistent with the suppression of gluconeogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a diet-induced obesity (DIO) mouse model, the mice were treated with 15 mg/kg of this compound twice per day for 6 days. This treatment led to a significant decrease in plasma glucose levels following a pyruvate challenge, indicating the suppression of gluconeogenesis . This suggests that the efficacy of this compound can be influenced by factors such as diet and obesity.
Eigenschaften
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293753-05-6 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




